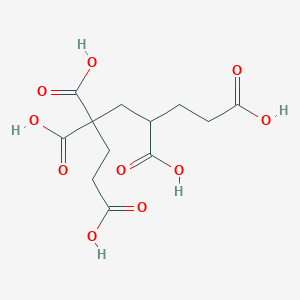

Heptane-1,3,3,5,7-pentacarboxylic acid

Description

Properties

CAS No. |

184593-10-0 |

|---|---|

Molecular Formula |

C12H16O10 |

Molecular Weight |

320.25 g/mol |

IUPAC Name |

heptane-1,3,3,5,7-pentacarboxylic acid |

InChI |

InChI=1S/C12H16O10/c13-7(14)2-1-6(9(17)18)5-12(10(19)20,11(21)22)4-3-8(15)16/h6H,1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

InChI Key |

DPFIIPSLGUDXPZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Stepwise Michael Additions :

Dimethyl malonate (Michael donor) reacts with methyl acrylate (Michael acceptor) in the presence of a base catalyst (e.g., sodium methoxide). The reaction proceeds via enolate formation, followed by conjugate addition to the acrylate, elongating the carbon chain.

$$

\text{CH}2(\text{COOMe})2 + \text{CH}2=\text{CHCOOMe} \xrightarrow{\text{Base}} \text{C}7\text{H}{10}\text{O}8 \text{ (intermediate ester)}

$$

Repeated cycles of this reaction yield a pentamethyl ester precursor, which is hydrolyzed under acidic or basic conditions to the free pentacarboxylic acid.Ester Hydrolysis :

The pentamethyl ester derivative (CAS 151585-39-6) undergoes saponification using aqueous NaOH or HCl, yielding the target compound.

Key Considerations :

- Regioselectivity : Steric hindrance and electronic effects influence the addition sites, necessitating optimized reaction temperatures (80–120°C) and solvent systems (e.g., methanol/tetrahydrofuran).

- Byproduct Formation : Anhydride formation is a competing pathway during ester-to-acid conversion, particularly when using thionyl chloride.

Catalytic Carbonylation of Acetylene

Nickel-catalyzed carbonylation offers a one-pot route to unsaturated carboxylic acids, which can be hydrogenated to achieve the saturated pentacarboxylic structure.

Protocol Details

Reagent System :

Acetylene (C₂H₂) and carbon monoxide (CO) are reacted in aqueous medium with nickel sulfide (NiS) at 105°C under autogenous pressure (2.5 bar).

$$

\text{C}2\text{H}2 + 5\text{CO} + \text{H}2\text{O} \xrightarrow{\text{NiS}} \text{C}7\text{H}{10}\text{O}{10} \text{ (unsaturated intermediate)}

$$Hydrogenation :

The unsaturated intermediate undergoes stepwise hydrogenation using CO as a reductant, saturating double bonds while retaining carboxyl groups.

Yield and Selectivity :

- Total yields of C₃–C₉ monocarboxylic acids reach ~20 mM under optimized conditions.

- Central double bonds in intermediates favor trans-configuration, minimizing steric clashes during hydrogenation.

Oxidative Functionalization of Alkane Precursors

Oxidation of polyols or alkanes with multiple hydroxyl groups provides an alternative pathway, though this method requires stringent control to avoid over-oxidation.

Example Pathway

Substrate Design :

A heptane derivative with hydroxyl groups at positions 1,3,3,5,7 is synthesized via aldol condensations or Grignard reactions.Oxidation :

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) oxidizes hydroxyl groups to carboxyl groups.

$$

\text{Heptane-pentol} \xrightarrow{\text{KMnO}4/\text{H}^+} \text{C}{12}\text{H}{16}\text{O}{10}

$$

Challenges :

- Competitive Degradation : Over-oxidation may cleave carbon-carbon bonds, necessitating low-temperature conditions (0–25°C).

- Protection-Deprotection : Temporary protection of hydroxyl groups (e.g., as acetates) improves selectivity.

Hydrolysis of Nitrile Precursors

Hydrolysis of pentanitrile intermediates offers a route to pentacarboxylic acids, though scalability is limited by the difficulty of introducing multiple nitrile groups.

Procedure

Nitrile Synthesis :

A heptane backbone with five cyano groups is assembled via alkylation of cyanide ions (e.g., using KCN or NaCN).Acid Hydrolysis :

Refluxing with concentrated HCl (6M) converts nitriles to carboxylic acids.

$$

\text{NC-(CH}2\text{)}5-\text{CN} \xrightarrow{\text{HCl/H}2\text{O}} \text{C}{12}\text{H}{16}\text{O}{10}

$$

Limitations :

Sequential carboxylation of Grignard reagents enables the introduction of carboxyl groups at specific positions.

Stepwise Approach

Grignard Formation :

A bromide or iodide precursor is treated with magnesium to generate the organometallic reagent.CO₂ Quenching :

Reaction with dry ice introduces carboxyl groups.

$$

\text{R-Mg-Br} + \text{CO}_2 \rightarrow \text{R-COOH}

$$

Synthetic Complexity :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Heptane-1,3,3,5,7-pentacarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.

Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.

Major Products:

Oxidation: Higher oxidized carboxylic acids or ketones.

Reduction: Alcohols, aldehydes, or hydrocarbons.

Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

Heptane-1,3,3,5,7-pentacarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of heptane-1,3,3,5,7-pentacarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

The following analysis compares Heptane-1,3,3,5,7-pentacarboxylic acid with compounds sharing functional groups, structural motifs, or applications, based on the provided evidence.

Functional Group Density and Acidity

Key Findings :

- Acidity: Sulfonic acids (e.g., heptane sulfonic acid) are significantly stronger acids than carboxylic acids due to greater stabilization of the conjugate base . The pentacarboxylic acid’s multiple -COOH groups may enhance its chelation capacity compared to mono-acid analogs like caffeic acid.

- Solubility: The high polarity of this compound likely increases water solubility relative to fatty acid methyl esters (hydrophobic esters in ) but decreases lipid solubility compared to caffeic acid’s phenolic structure .

Structural Complexity and Bioactivity

Key Findings :

- Bioactivity : Bicycloheptane β-lactam derivatives ( ) exhibit antimicrobial activity due to their rigid, functionalized cores, whereas the linear pentacarboxylic acid’s lack of stereochemical complexity may limit direct pharmacological utility.

- Synthetic Utility : The pentacarboxylic acid’s multiple reactive sites could serve as precursors for crosslinked polymers, contrasting with the single reactive -COOH in caffeic acid (used as a supplement or flavoring agent ).

Key Findings :

- Surfactant Potential: The sodium salt of the pentacarboxylic acid could act as a surfactant, similar to heptane sulfonic acid’s role in HPLC , but with enhanced metal-binding capacity.

- Chromatography : Unlike fatty acid methyl esters (calibrants in ), the pentacarboxylic acid’s polarity may limit its utility in reversed-phase chromatography without derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.